15-dehydro-prostaglandin I2

Description

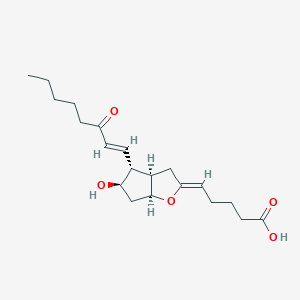

Structure

3D Structure

Properties

Molecular Formula |

C20H30O5 |

|---|---|

Molecular Weight |

350.4 g/mol |

IUPAC Name |

(5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E)-3-oxooct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid |

InChI |

InChI=1S/C20H30O5/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22/h8,10-11,16-19,22H,2-7,9,12-13H2,1H3,(H,23,24)/b11-10+,15-8-/t16-,17-,18-,19+/m1/s1 |

InChI Key |

YCLHGWBUIYKBPM-ABXKVQRYSA-N |

SMILES |

CCCCCC(=O)C=CC1C(CC2C1CC(=CCCCC(=O)O)O2)O |

Isomeric SMILES |

CCCCCC(=O)/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)O)/O2)O |

Canonical SMILES |

CCCCCC(=O)C=CC1C(CC2C1CC(=CCCCC(=O)O)O2)O |

Synonyms |

15-keto-PGI2 15-ketoprostaglandin I2 |

Origin of Product |

United States |

Cellular and Tissue Distribution of 15 Pgdh in Relation to Pgi2 Catabolism

The expression of 15-PGDH is widespread throughout various mammalian tissues, indicating its fundamental role in prostaglandin (B15479496) homeostasis. oup.complos.org High levels of 15-PGDH activity are notably found in the lungs, which play a significant role in clearing circulating prostaglandins (B1171923) from the bloodstream. glowm.comoup.com

In the context of the cardiovascular system, 15-PGDH expression has been observed in the aorta. nih.gov Studies have shown that in conditions like abdominal aortic aneurysm, 15-PGDH mRNA levels are significantly higher and are primarily expressed in infiltrating leukocytes. plos.orgnih.gov

Within the kidney, 15-PGDH is predominantly localized to the tubular epithelial cells in the cortex and outer medulla, with lower expression in the papilla. nih.gov Specifically, it is found in the proximal tubule, cortical and outer medullary thick ascending limb, and collecting duct. nih.gov

In reproductive tissues, 15-PGDH is found in the granulosa cells of periovulatory follicles in monkeys, suggesting a role in regulating prostaglandin levels during the ovulatory process. iiarjournals.org In the human cervix, 15-PGDH is highly expressed for most of gestation, metabolizing PGE2, and its expression decreases at term to allow for cervical ripening. nih.gov

In non-small cell lung cancer, 15-PGDH expression is often decreased in tumor cells compared to the surrounding nonneoplastic lung parenchyma, where it is found in pneumocytes. aacrjournals.org In rheumatoid arthritis, 15-PGDH has been identified in synovial macrophages, fibroblasts, and endothelial cells. researchgate.net

Table 1: Cellular and Tissue Distribution of 15-PGDH

| Tissue/Cell Type | Location of 15-PGDH Expression | Reference(s) |

| Aorta | Infiltrating leukocytes (in abdominal aortic aneurysm) | plos.orgnih.gov |

| Kidney | Proximal tubule, thick ascending limb, collecting duct epithelial cells | nih.gov |

| Lung | Pneumocytes, decreased in non-small cell lung cancer cells | glowm.comoup.comaacrjournals.org |

| Ovary | Granulosa cells of periovulatory follicles | iiarjournals.org |

| Cervix | Stromal cells | nih.gov |

| Synovium (Rheumatoid Arthritis) | Macrophages, fibroblasts, endothelial cells | researchgate.net |

Subsequent Metabolic Transformations and Inactivation Pathways

The inactivation of prostaglandins (B1171923) is a swift and efficient process essential for maintaining physiological homeostasis. The pathway for 15-dehydro-prostaglandin I2 (also known as 15-keto-PGI2) involves key enzymatic steps that reduce its biological activity before subsequent degradation and excretion.

Molecular and Cellular Mechanisms of Action of 15 Dehydro Prostaglandin I2

Potential for Covalent Adduct Formation with Nucleophiles

The presence of an α,β-unsaturated carbonyl group in the structure of 15-dehydro-prostaglandin I2 provides it with the chemical reactivity to form covalent bonds with nucleophiles through a process known as Michael addition. This electrophilic property is a key feature of several biologically active prostaglandins (B1171923) and their metabolites, enabling them to modulate cellular signaling pathways through mechanisms that are independent of classical receptor binding.

The electrophilic carbon atom in the α,β-unsaturated ketone system of 15-keto-prostaglandins, such as 15-keto-PGE2, is located at the C13 position. This site is susceptible to attack by soft nucleophiles, most notably the sulfhydryl group of cysteine residues within proteins. nih.govresearchgate.net The formation of these covalent adducts can lead to conformational changes in the target proteins, thereby altering their function. This can result in either activation or inhibition of the protein's activity, depending on the specific protein and the location of the modified cysteine residue.

A compelling body of research on other electrophilic prostaglandins, such as 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) and 15-keto-PGE2, provides a strong basis for inferring the potential reactivity of this compound. For instance, 15d-PGJ2, which contains two electrophilic carbons, has been shown to form covalent adducts with a range of signaling proteins, including Keap1, NF-κB, and soluble epoxide hydrolase. nih.govahajournals.orgresearchgate.netahajournals.org This covalent modification of Keap1 leads to the activation of the Nrf2-mediated antioxidant response, a critical cellular defense mechanism. researchgate.net Similarly, the formation of adducts with NF-κB subunits can inhibit pro-inflammatory gene expression. nih.gov

The significance of the α,β-unsaturated ketone moiety is underscored by studies comparing the activity of electrophilic prostaglandins with their non-electrophilic counterparts. For example, 13,14-dihydro-15-keto-PGE2, which lacks the double bond and therefore the electrophilic center, does not exhibit the same signaling properties as 15-keto-PGE2. nih.gov This demonstrates that the ability to form covalent adducts is crucial for these specific biological effects.

Given that this compound shares the same α,β-unsaturated ketone functional group, it is highly probable that it also engages in covalent adduct formation with nucleophilic cellular targets. The consequences of such interactions would likely be context-dependent, influencing a variety of cellular processes through the modulation of key regulatory proteins.

Table 1: Electrophilic Prostaglandins and Their Cellular Targets

| Electrophilic Prostaglandin (B15479496) | Key Structural Feature | Known Nucleophilic Targets | Resulting Cellular Effect |

|---|---|---|---|

| 15-keto-PGE2 | α,β-unsaturated ketone | NF-κB, Keap1, STAT3 | Anti-inflammatory responses, antioxidant defense activation, inhibition of cancer cell growth. nih.govresearchgate.netnih.gov |

| 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) | Two α,β-unsaturated ketones | Keap1, NF-κB, PPARγ, soluble epoxide hydrolase, DNMT1 | Anti-inflammatory effects, adipocyte differentiation, vasodilation, epigenetic regulation. nih.govahajournals.orgahajournals.orgtandfonline.com |

| This compound | α,β-unsaturated ketone | (Predicted) Cysteine residues in various proteins | (Predicted) Modulation of protein function, regulation of cellular signaling pathways. |

Physiological and Pathophysiological Roles in Preclinical and Animal Models

Regulation of Inflammatory Processes

Research highlights the anti-inflammatory capabilities of 15-keto-PGE2, primarily through its interaction with peroxisome proliferator-activated receptor-gamma (PPAR-γ).

Anti-inflammatory Effects via PPAR-γ Activation in Immune Cells

Studies have demonstrated that 15-keto-PGE2, derived from hepatocytes, can activate PPAR-γ in Kupffer cells, the resident macrophages of the liver. plos.orgresearchgate.net This activation is a key mechanism for its anti-inflammatory action. plos.org The activation of PPAR-γ in Kupffer cells is known to inhibit the production of inflammatory cytokines. plos.org This paracrine signaling between hepatocytes and Kupffer cells serves to negatively regulate inflammatory responses in the liver. plos.orgtandfonline.com

Modulation of Cytokine Production and Inflammatory Response Attenuation

In line with its PPAR-γ activating properties, 15-keto-PGE2 has been shown to inhibit the production of pro-inflammatory cytokines. plos.orgresearchgate.net In cultured Kupffer cells, treatment with 15-keto-PGE2 suppressed the production of cytokines induced by lipopolysaccharide (LPS). plos.orgnih.gov This inhibitory effect on cytokine production contributes to the attenuation of the necro-inflammatory response in the liver, as observed in animal models of endotoxin-induced liver injury. plos.orgnih.gov Transgenic mice with targeted expression of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the enzyme that produces 15-keto-PGE2, exhibited lower levels of inflammatory cytokines following LPS challenge. plos.orgnih.gov

Contributions to Tissue Homeostasis and Regeneration

Beyond its role in inflammation, evidence suggests that the pathway leading to 15-keto-PGE2, and potentially the compound itself, is involved in maintaining tissue balance and promoting repair.

Promotion of Tissue Repair and Regeneration in Animal Models

Elevating levels of PGE2 by inhibiting its degradation by 15-PGDH has been shown to promote tissue regeneration in multiple organs, including the liver and bone marrow. nih.govmarshall.eduthno.org Mice with a knockout of the 15-PGDH gene, leading to higher PGE2 levels, demonstrated more rapid liver tissue regrowth after partial resection. nih.gov Similarly, treatment with a 15-PGDH inhibitor accelerated the recovery of neutrophils, platelets, and red blood cells after bone marrow transplantation in mice. nih.govmarshall.edu This suggests that modulating the levels of prostaglandins (B1171923), including the precursor to 15-keto-PGE2, can significantly impact tissue repair processes.

Influence on Cellular Proliferation and Apoptosis in Specific Cell Types

The enzyme responsible for producing 15-keto-PGE2, 15-PGDH, has been implicated in the regulation of cell proliferation and apoptosis, particularly in the context of cancer. Overexpression of 15-PGDH in gastric cancer cells has been shown to induce apoptosis and cause cell cycle arrest. nih.govspandidos-publications.com This effect is associated with an increased expression of pro-apoptotic genes like BAX and p53, and a decreased expression of anti-apoptotic genes such as BCL-2. nih.govspandidos-publications.com In lung cancer cells, overexpression of 15-PGDH also induced apoptosis and was linked to a decrease in tumor growth in animal models. oup.com Conversely, down-regulation of 15-PGDH has been observed in non-small cell lung cancer, which contributes to the accumulation of pro-carcinogenic prostaglandins that can stimulate cell proliferation and inhibit apoptosis. aacrjournals.org

Involvement in Disease Pathophysiology (Mechanistic Insights from In Vitro/Animal Studies)

The role of the 15-PGDH/15-keto-PGE2 pathway has been investigated in the context of several diseases, providing mechanistic insights from laboratory and animal research.

In models of liver injury, the protective effects of 15-PGDH are mediated by 15-keto-PGE2, which activates PPAR-γ in Kupffer cells, thereby inhibiting their inflammatory cytokine production. plos.orgnih.gov The importance of this pathway was highlighted by the observation that a PPAR-γ antagonist reversed the protective effects of 15-keto-PGE2 in vitro and in vivo. plos.orgnih.gov

In the context of cancer, reduced expression of 15-PGDH is a common finding in various tumors, including colorectal, breast, prostate, and lung cancer. nih.gov This reduction leads to an accumulation of its substrate, PGE2, a pro-inflammatory molecule that can promote tumor development. tandfonline.com In gastric cancer, a reduction in 15-PGDH is associated with the carcinogenesis and development of the disease. nih.gov Studies in hepatocellular carcinoma have also shown that 15-PGDH is downregulated in tumor tissues, and its ectopic expression can induce apoptosis and decrease tumor cell growth. core.ac.uk

Furthermore, in a mouse model of amyotrophic lateral sclerosis (ALS), the expression of 15-PGDH was found to increase in the spinal cord astrocytes during disease progression. nih.gov This suggests a potential role for the prostaglandin (B15479496) degradation pathway in the neuroinflammatory processes associated with this neurodegenerative disease.

Table 1: Summary of Research Findings on 15-keto-PGE2 in Preclinical Models

| Area of Investigation | Model System | Key Findings | Reference(s) |

|---|---|---|---|

| Anti-inflammatory Effects | Cultured Kupffer cells, Mice with endotoxin-induced liver injury | Activates PPAR-γ in Kupffer cells, inhibits LPS-induced cytokine production, attenuates liver inflammation and injury. | plos.orgresearchgate.netresearchgate.netnih.gov |

| Tissue Regeneration | Mice with partial hepatectomy, Mice with bone marrow transplantation | Inhibition of 15-PGDH (increasing PGE2) accelerates liver regeneration and hematopoietic recovery. | nih.govmarshall.eduthno.orgmdpi.com |

| Cellular Proliferation & Apoptosis | Gastric and lung cancer cell lines, Nude mice with tumor xenografts | Overexpression of 15-PGDH induces apoptosis and cell cycle arrest in cancer cells, reduces tumor growth. | nih.govspandidos-publications.comoup.com |

| Disease Pathophysiology | Mouse models of liver injury, cancer, and ALS | Reduced 15-PGDH in cancer promotes tumorigenesis. Increased 15-PGDH in ALS model suggests role in neuroinflammation. Protective in liver injury via PPAR-γ. | plos.orgnih.govnih.govcore.ac.uknih.gov |

Oncogenesis and Tumor Suppressor/Promoter Activity

Accumulating evidence suggests that 15-PGDH functions as a tumor suppressor by antagonizing the effects of the cyclooxygenase-2 (COX-2) oncogene, which is responsible for synthesizing prostaglandins. pnas.orgresearchgate.net The downregulation of 15-PGDH is a common feature in many tumors, leading to elevated levels of PGE2 that can promote cancer development. researchgate.net

Studies in murine models have firmly established 15-PGDH as a potent suppressor of colon neoplasia. In the Min (multiple intestinal neoplasia) mouse model, a knockout of the 15-PGDH gene resulted in a significant 7.6-fold increase in colon tumors. pnas.orgnih.gov Furthermore, eliminating the 15-PGDH gene in C57BL/6J mice, which are normally resistant to the carcinogen azoxymethane (B1215336) (AOM), made them susceptible to AOM-induced adenomas and carcinomas. pnas.orgnih.gov This increased susceptibility is associated with a marked induction of dysplasia, proliferation, and cyclin D1 expression in microscopic aberrant crypt foci, along with a doubling of PGE2 levels in the colonic mucosa of 15-PGDH null mice. pnas.orgnih.gov These findings highlight the crucial role of 15-PGDH in counteracting the early stages of colon cancer development. pnas.org The loss of 15-PGDH expression is also a universal feature in microscopic colon adenomas from patients with familial adenomatous polyposis. pnas.org

The role of 15-PGDH in breast cancer has been investigated using various cell line models. In estrogen receptor (ER)-positive MCF-7 cells, which have high levels of 15-PGDH, silencing the enzyme led to enhanced proliferation and tumorigenicity in vivo. aacrjournals.orgascopubs.org Conversely, in the poorly differentiated, ER-negative MDA-MB-231 cells with low 15-PGDH levels, overexpressing the enzyme decreased clonal growth and significantly reduced their ability to form tumors in athymic mice. aacrjournals.orgascopubs.orgresearchgate.net These findings suggest that 15-PGDH acts as a tumor suppressor in breast cancer. aacrjournals.org The effects of HPGD, the gene encoding 15-PGDH, on cell viability and proliferation in triple-negative breast cancer (TNBC) appear to be dependent on the specific cell line and species, with studies showing both positive and negative regulation. nih.gov Interestingly, the tumor-suppressive effects of 15-PGDH may also involve non-enzymatic mechanisms, potentially through the modulation of KRAS signaling in human TNBC cells. nih.gov

In gastric cancer, reduced expression of 15-PGDH is associated with carcinogenesis and tumor development. researchgate.netnih.gov Overexpression of 15-PGDH in the SGC-7901 gastric cancer cell line has been shown to induce apoptosis and cause cell cycle arrest. researchgate.netnih.gov This is accompanied by an increase in pro-apoptotic genes like BAK, BAX, and p53, and a decrease in anti-apoptotic genes such as Survivin, BCL-2, and BCL-X(L). researchgate.netnih.gov Furthermore, cyclin-dependent kinase inhibitors p21 and p16 were significantly upregulated. researchgate.netnih.gov The expression of 15-PGDH and COX-2 appear to be reciprocally regulated in gastric cancer cells, with COX-2 inhibitors inducing 15-PGDH expression. researchgate.netoup.com Clinical data supports these findings, showing that 15-PGDH mRNA levels are significantly lower in gastric cancer tissues compared to non-neoplastic tissues, and its reduction is linked to more advanced tumor stages and metastasis. researchgate.netnih.gov

The inhibition of 15-PGDH has been demonstrated to enhance the migration and invasion of colon cancer cells, contributing to metastasis. iiarjournals.orgiiarjournals.orgnih.gov In the HCT116 colorectal cancer cell line, a 15-PGDH inhibitor increased cell proliferation, migration, and invasion. iiarjournals.orgiiarjournals.orgnih.gov Conversely, an enhancer of 15-PGDH activity reduced these metastatic behaviors. iiarjournals.orgiiarjournals.orgnih.gov Animal models have confirmed these findings, showing that inhibition of 15-PGDH increases liver metastasis of colon cancer. iiarjournals.orgiiarjournals.orgnih.gov The underlying mechanism appears to involve the upregulation of epithelial-to-mesenchymal transition (EMT)-related genes, such as N-cadherin, Snail, and Twist2, driven by increased PGE2 levels. iiarjournals.orgiiarjournals.orgnih.gov In SW480 colon cancer cells, overexpression of 15-PGDH inhibited cell migration and invasion in vitro. researchgate.net

| Cancer Type | Model System | Effect of 15-PGDH Upregulation/Activity | Key Findings | Citations |

|---|---|---|---|---|

| Colon Cancer | Murine Models (Min, AOM-induced) | Suppresses neoplasia development | Knockout leads to a 7.6-fold increase in tumors; abrogates resistance to carcinogens. | pnas.orgnih.gov |

| Breast Cancer | Cell Lines (MCF-7, MDA-MB-231) | Inhibits proliferation and tumor growth | Silencing in MCF-7 increases tumorigenicity; overexpression in MDA-MB-231 decreases tumor formation. | aacrjournals.orgascopubs.org |

| Gastric Cancer | Cell Line (SGC-7901) | Induces apoptosis and cell cycle arrest | Upregulates pro-apoptotic genes (BAX, p53) and downregulates anti-apoptotic genes (BCL-2). | researchgate.netnih.gov |

| Colon Cancer Metastasis | Cell Line (HCT116) & Animal Model | Inhibits migration and invasion | Inhibition of 15-PGDH increases liver metastasis and upregulates EMT markers. | iiarjournals.orgiiarjournals.orgnih.gov |

Cardiovascular and Renal System Regulation

The role of 15-PGDH extends to the regulation of the cardiovascular and renal systems, primarily through its control of prostaglandin levels.

In murine models of ischemia-reperfusion induced acute kidney injury (AKI), inhibition of 15-PGDH has shown significant protective effects. nih.govphysiology.org A potent and specific 15-PGDH inhibitor, SW033291, was found to increase renal tissue PGE2 levels, leading to enhanced post-AKI renal blood flow and a larger renal arteriole area. nih.govphysiology.org This vasodilation is a key mechanism of protection. nih.gov The protective effects are mediated by PGE2 signaling through the EP4 receptor, which also induces other vasodilatory effectors like adenosine (B11128) and the adenosine A2A receptor. nih.govphysiology.org Similarly, in a mouse model of contrast-induced AKI, a 15-PGDH inhibitor demonstrated a renal protective effect by increasing renal blood flow. oup.com Studies in lipopolysaccharide (LPS)-induced AKI in mice also showed that inhibiting 15-PGDH can alleviate kidney injury by regulating apoptosis, autophagy, and oxidative stress. frontiersin.org The expression of 15-PGDH is localized mainly in the tubular epithelial cells of the kidney cortex and outer medulla. physiology.org

| Kidney Injury Model | Key Intervention | Observed Effects | Mediating Factors | Citations |

|---|---|---|---|---|

| Ischemia-Reperfusion AKI | Inhibition with SW033291 | Increased renal blood flow, increased renal arteriole area, decreased injury biomarkers. | Increased PGE2, EP4 receptor signaling, adenosine, A2A receptor. | nih.govphysiology.org |

| Contrast-Induced AKI | 15-PGDH inhibitor | Increased renal blood flow, wider renal arteriolar area. | Increased PGE2 levels. | oup.com |

| LPS-Induced AKI | Inhibition with SW033291 | Improved survival, attenuated renal injury, reduced apoptosis. | Regulation of apoptosis, autophagy, and oxidative stress. | frontiersin.org |

Based on a comprehensive review of the available scientific literature, it is not possible to generate the requested article focusing solely on the physiological and pathophysiological roles of the chemical compound “15-dehydro-prostaglandin I2” within the provided outline.

The specified compound, more commonly known as 15-keto-prostaglandin I2 (15-keto-PGI2), is consistently characterized in scientific research as the inactive metabolite of Prostaglandin I2 (PGI2, also known as prostacyclin). The primary enzyme responsible for this conversion is 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which oxidizes the biologically active PGI2 into the inactive 15-keto-PGI2, leading to a significant loss of biological activity. glowm.com

The body of research related to the topics in the requested outline (cardiac fibrosis, metabolic diseases, sarcopenia, etc.) does not focus on the actions of this compound. Instead, the scientific literature is centered on:

The roles of the active prostaglandins, primarily Prostaglandin E2 (PGE2) and Prostaglandin I2 (PGI2).

The function and inhibition of the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) .

Therapeutic strategies discussed in the literature for conditions like cardiac fibrosis, sarcopenia, and type 2 diabetes involve inhibiting 15-PGDH. The goal of this inhibition is to prevent the degradation of active prostaglandins (like PGE2), thereby increasing their levels and prolonging their beneficial physiological effects. The research demonstrates that elevated levels of active prostaglandins, achieved by blocking their breakdown, can ameliorate disease phenotypes in preclinical models.

Consequently, attributing the physiological and pathophysiological roles described in the outline to the inactive metabolite this compound would be scientifically inaccurate. The compound itself is the product of inactivation, not the agent of the physiological effects mentioned. Therefore, an article that strictly adheres to the prompt's constraints cannot be created with the required scientific accuracy and depth.

Regulatory Mechanisms Governing 15 Dehydro Prostaglandin I2 Levels

Transcriptional and Epigenetic Control of 15-PGDH Expression

The expression of the HPGD gene, which encodes the 15-PGDH enzyme, is under tight transcriptional and epigenetic control. This regulation is influenced by a variety of external signals, including growth factors and cytokines, which can lead to the suppression of 15-PGDH in diseases such as cancer. oup.comwjgnet.com

Multiple studies have demonstrated that the expression of 15-PGDH is significantly suppressed by various growth factors and pro-inflammatory cytokines.

Growth Factors: Epidermal growth factor (EGF) and hepatocyte growth factor (HGF) have been shown to downregulate the expression of 15-PGDH in cancer cells. oup.complos.orgudel.edu In hepatocellular and colorectal cancer cell lines, treatment with EGF and HGF leads to a reduction in both 15-PGDH protein and mRNA levels. plos.orgnih.gov

Pro-inflammatory Cytokines: Pro-inflammatory cytokines, which are key mediators of inflammation-driven tumorigenesis, also play a crucial role in suppressing 15-PGDH. In human lung adenocarcinoma cells, pro-inflammatory agents such as tumor necrosis factor-alpha (TNF-α) and interleukin-1-beta (IL-1β) induce the expression of COX-2 while concurrently downregulating 15-PGDH. researchgate.netbioscientifica.com This reciprocal regulation suggests a coordinated mechanism to elevate prostaglandin (B15479496) levels during inflammation. researchgate.net Studies in inflammatory bowel disease (IBD) confirm that TNF-α suppresses the transcription of 15-PGDH in colonocytes, leading to reduced enzyme levels and activity. pitt.eduwiley.com Other cytokines, such as interferon-gamma (IFN-γ), have also been shown to directly suppress 15-PGDH expression. pitt.edunih.gov

Anti-inflammatory Cytokines: Conversely, anti-inflammatory cytokines like Interleukin-10 (IL-10) can upregulate the expression of 15-PGDH, antagonizing the effects of pro-inflammatory signals. wjgnet.complos.org

| Regulator | Effect on 15-PGDH Expression | Context/Cell Type | Source |

|---|---|---|---|

| Epidermal Growth Factor (EGF) | Suppression/Downregulation | Hepatocellular Carcinoma, Colorectal Cancer | oup.complos.orgnih.gov |

| Hepatocyte Growth Factor (HGF) | Suppression/Downregulation | Hepatocellular Carcinoma, Colorectal Cancer | oup.complos.orgnih.gov |

| Tumor Necrosis Factor-α (TNF-α) | Suppression/Downregulation | Lung Adenocarcinoma, Colonocytes (IBD) | researchgate.netpitt.eduwiley.com |

| Interleukin-1β (IL-1β) | Suppression/Downregulation | Lung Adenocarcinoma | wjgnet.comresearchgate.netbioscientifica.com |

| Interferon-γ (IFN-γ) | Suppression | Colon Carcinoma Cells | pitt.edunih.gov |

| Interleukin-10 (IL-10) | Upregulation | Trophoblasts | wjgnet.comresearchgate.net |

The downregulation of 15-PGDH by growth factors is mediated by specific intracellular signaling cascades. Research in hepatocellular and colorectal cancer has identified three major pathways involved in this suppression:

PI3K/AKT Pathway: The Phosphatidylinositol-3-Kinase (PI3K)/AKT signaling pathway is a critical mediator of HGF- and EGF-induced suppression of 15-PGDH. oup.complos.orgresearchgate.net The activation of this pathway is a key event in reducing 15-PGDH expression, thereby promoting the accumulation of prostaglandins (B1171923). nih.gov This was a significant finding, as it was the first report to implicate PI3K/AKT signaling in the repression of 15-PGDH. researchgate.net

ERK Pathway: The Extracellular signal-Regulated Kinase (ERK) pathway, a component of the larger Mitogen-Activated Protein Kinase (MAPK) cascade, is also essential for the downregulation of 15-PGDH by growth factors. oup.complos.orgnih.gov Pharmacological inhibition of MEK, an upstream kinase that activates ERK, can counteract the suppression of 15-PGDH. plos.org

p38MAPK Pathway: The p38 MAPK pathway is another signaling route activated by EGF and HGF that contributes to the suppression of 15-PGDH expression in liver cancer cells. oup.complos.org

These pathways often work in concert. Studies show that both the Ras-MAPK/ERK and PI3K/AKT pathways are required to mediate the HGF-driven decrease in 15-PGDH expression and the simultaneous increase in COX-2 expression. nih.govresearchgate.net

Epigenetic modifications are a fundamental mechanism for silencing tumor suppressor genes, and 15-PGDH is a prominent target of such regulation. wjgnet.comfrontiersin.org

DNA Methylation: The promoter region of the HPGD gene can become hypermethylated in various cancers, including gastric and colon cancer. rcsb.org This addition of methyl groups to CpG islands in the promoter prevents transcription factors from binding and recruits repressive protein complexes, effectively silencing gene expression. frontiersin.org In some primary breast and prostate tumors, the 15-PGDH promoter shows high levels of hypermethylation. Treatment with demethylating agents can partially restore 15-PGDH expression in cancer cell lines.

Histone Deacetylation: Histone modification is another key epigenetic layer of control. Histone deacetylases (HDACs) remove acetyl groups from histones, leading to a more compact chromatin structure that is inaccessible to the transcriptional machinery. Elevated expression of HDACs, particularly HDAC2, is correlated with the downregulation of 15-PGDH in human colon cancers. rcsb.org Conversely, treatment with HDAC inhibitors can enhance 15-PGDH expression in cancer cells. rcsb.org

Combined Epigenetic Effects: Often, DNA methylation and histone deacetylation work together to ensure robust gene silencing. Furthermore, other epigenetic regulators, such as the histone methyltransferase G9a, have been shown to silence the 15-PGDH gene by promoting the methylation of histone H3 at lysine (B10760008) 9 (H3K9me), a marker of repressive chromatin.

Post-Translational Modification and Enzyme Stability

Beyond transcriptional control, the activity and levels of the 15-PGDH enzyme are regulated by post-translational modifications (PTMs) and factors that influence its stability and turnover.

Oxidation and Ubiquitination: The 15-PGDH enzyme is sensitive to oxidative stress. Reactive oxygen species (ROS) can induce the oxidation of a specific cysteine residue (Cys44) to sulfonic acid. This modification acts as a trigger for the enzyme's degradation through non-canonical ubiquitination-proteasome and autophagy pathways, thereby reducing its stability and functional levels. rcsb.org Ubiquitination at several lysine residues, including K57, K207, and K211, has been identified as a key PTM for 15-PGDH. nih.gov

Nitration: In human mast cells, 15-PGDH has been identified as a target for protein tyrosine nitration. This PTM, mediated by reactive nitrogen species, represents another layer of regulation, although its precise functional consequences on enzyme activity require further investigation.

SUMOylation and Phosphorylation: Data from proteomics databases indicate that 15-PGDH can also be modified by SUMOylation at lysine residues (e.g., K57, K207) and by phosphorylation at tyrosine residues (e.g., Y203, Y206). oup.comnih.gov These modifications likely play roles in modulating enzyme function, localization, or stability.

Enzyme Turnover: The 15-PGDH protein has a rapid turnover rate that can be modulated by various agonists. wjgnet.com Its degradation can also be mediated by proteases such as matrix metalloproteinase-9 (MMP-9). Some non-steroidal anti-inflammatory drugs (NSAIDs) have been shown to increase 15-PGDH levels not only by increasing its expression but also by decreasing its turnover, partly by down-regulating MMP-9 and up-regulating its natural inhibitor, TIMP-1.

Genetic Variants and Polymorphisms Affecting 15-PGDH Activity and Prostanoid Levels

Inherited genetic variations in the HPGD gene can influence an individual's baseline 15-PGDH expression and activity, which in turn can affect their susceptibility to certain diseases.

Single Nucleotide Polymorphisms (SNPs) and Cancer Risk: Several studies have identified single nucleotide polymorphisms (SNPs) in the HPGD gene that are associated with altered cancer risk. A multi-stage study on colon cancer found that the T allele of the SNP rs2555639, located upstream of the gene, was associated with both decreased 15-PGDH expression in the colon and an increased risk of developing the disease. uniprot.org Other SNPs, including rs1365611, rs6844282, and rs2332897, also showed significant associations with colon cancer risk. uniprot.org In other cohorts, the minor alleles of rs8752 and rs2612656 were linked to a higher risk of colorectal cancer. The rs8752 variant has also been associated with an increased risk of prostate cancer, possibly because it is located in a binding site for miR-485-5p, a microRNA that can regulate gene expression.

Polymorphisms in Other Conditions: Genetic variants in HPGD are also implicated in non-cancerous conditions. Recessive inheritance of certain mutations in the gene is associated with primary hypertrophic osteoarthropathy, a condition characterized by digital clubbing and bone proliferation. Furthermore, specific HPGD variants (rs8752, rs2612656, rs9312555) have been studied in relation to the closure of the patent ductus arteriosus in extremely low birth weight infants, a process highly dependent on prostaglandin metabolism.

| Genetic Variant (SNP) | Associated Finding | Disease/Condition | Source |

|---|---|---|---|

| rs2555639 | Associated with decreased 15-PGDH expression and increased cancer risk | Colon Cancer | uniprot.org |

| rs1365611 | Associated with increased cancer risk | Colon Cancer | uniprot.org |

| rs6844282 | Associated with increased cancer risk | Colon Cancer | uniprot.org |

| rs2332897 | Associated with increased cancer risk | Colon Cancer | uniprot.org |

| rs8752 | Associated with increased cancer risk; located in miR-485-5p binding site | Colorectal Cancer, Prostate Cancer | |

| rs2612656 | Associated with increased cancer risk | Colorectal Cancer | |

| HPGD Gene Mutations (Recessive) | Associated with disease development | Primary Hypertrophic Osteoarthropathy |

Advanced Research Methodologies for 15 Dehydro Prostaglandin I2 Studies

Quantitative Bioanalytical Techniques

Mass Spectrometry-Based Approaches for Metabolite Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the simultaneous quantification of prostaglandin (B15479496) I2 (PGI2) and its metabolites, including the downstream product of 15-dehydro-PGI2. researchgate.netresearchgate.net This methodology offers high sensitivity and specificity, allowing for the accurate measurement of these compounds in various biological matrices such as plasma and urine. researchgate.netresearchgate.net For instance, a novel ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC/MS/MS) method has been developed for the simultaneous quantification of stable metabolites of PGI2 and thromboxane (B8750289) A2 (TXA2). researchgate.net These methods often involve solid-phase extraction for sample purification followed by analysis using a triple quadrupole mass spectrometer in the selected reaction monitoring (SRM) mode. researchgate.netmdpi.com The use of internal standards, such as deuterated versions of the analytes (e.g., 6-keto-PGF1α-d4), is critical for ensuring quantitative accuracy. researchgate.net

The derivatization of ketone-containing prostaglandins (B1171923) can significantly enhance the signal-to-noise ratio in MALDI MS/MS analysis, leading to a wider dynamic range and improved linearity. nih.gov LC-MS-based methods provide a more sensitive and cost-effective alternative to traditional enzyme immunoassays (EIAs) for the quantification of various prostaglandins. mdpi.comresearchgate.net Modern targeted metabolomic LC-MS approaches can now simultaneously quantify over 100 oxylipins with high sensitivity in a short run time. mdpi.com

Table 1: LC-MS/MS Parameters for Prostaglandin Metabolite Analysis

| Parameter | Details | Source |

| Instrumentation | UPLC, ExionLC AD; MS, QTRAP 6500 | mdpi.com |

| Column | ACQUITY UPLC HSS T3 C18 (1.8 µm, 2.1 mm × 100 mm) | mdpi.com |

| Mobile Phase | Water (0.1% formic acid)/acetonitrile (0.1% formic acid) | mdpi.com |

| Ionization Mode | Electrospray ionization (ESI) in both positive and negative modes | mdpi.comnih.gov |

| Ion Source Temp | 500-550 °C | mdpi.comnih.gov |

| Ion Spray Voltage | +5500 V (positive), -4500 V (negative) | mdpi.comnih.gov |

Enzyme Activity Assays for 15-PGDH in Recombinant Systems and Cell Lysates

The activity of 15-PGDH, the enzyme responsible for the conversion of PGI2 to 15-dehydro-PGI2, can be measured using various assay formats. A common method involves spectrophotometrically monitoring the production of NADH at 340 nm, which occurs as 15-PGDH oxidizes its substrate. bioscientifica.com This assay can be performed with recombinant 15-PGDH protein or with lysates from cells or tissues. bioscientifica.comsinobiological.com For instance, the specific activity of recombinant human 15-PGDH can be determined by measuring the production of NADH during the oxidation of PGF2α. sinobiological.comsinobiological.com

Fluorometric assays offer a highly sensitive alternative for detecting 15-PGDH activity. abcam.comtranscriptionfactor.org These assays are often available as kits and are suitable for high-throughput screening. abcam.comtranscriptionfactor.orgmybiosource.com In one such assay, 15-PGDH oxidizes a substrate, leading to the formation of NADH, which then reduces a probe to generate a fluorescent signal (Ex/Em = 535/587 nm). abcam.comtranscriptionfactor.org The intensity of the fluorescence is directly proportional to the enzyme's activity and can detect as low as 1 µU of 15-PGDH activity. abcam.com

Another established method is the tritium-release assay, where the transfer of tritium (B154650) from a radiolabeled substrate like 15(S)-[15-³H]PGE₂ to glutamate (B1630785) is measured by coupling the 15-PGDH reaction with glutamate dehydrogenase. oup.comnih.gov

Table 2: Comparison of 15-PGDH Enzyme Activity Assays

| Assay Type | Principle | Detection Method | Sensitivity | Throughput | Source |

| Spectrophotometric | Measures the increase in absorbance at 340 nm due to NADH formation. | UV-Vis Spectrophotometer | Moderate | Low to Moderate | bioscientifica.com |

| Fluorometric | Measures the fluorescence generated by a probe reduced by NADH. | Fluorometer/Plate Reader | High (as low as 1 µU) | High | abcam.comtranscriptionfactor.org |

| Tritium-Release | Measures the transfer of tritium from a radiolabeled substrate. | Scintillation Counter | High | Low | oup.comnih.gov |

Structural Biology Approaches to 15-PGDH and its Interactions

X-ray Crystallography and Structural Elucidation

X-ray crystallography has been instrumental in revealing the three-dimensional structure of human 15-PGDH. The crystal structure of human 15-PGDH, complexed with the cofactor NAD+, has been solved at a resolution of 1.65 Å. sinobiological.comrcsb.org This structural information provides a foundation for understanding the enzyme's mechanism and for designing specific inhibitors. rcsb.org The protein crystallizes in the space group P 41 21 2. rcsb.org While the structure of the apoenzyme with NAD+ is known, as of recent reports, a co-crystal structure of 15-PGDH with its natural substrate, PGE2, or with certain inhibitors like SW033291 has not been published. mdpi.comnih.gov However, cryo-electron microscopy has been used to solve the structure of 15-PGDH in complex with small molecule inhibitors, revealing a dynamic "lid" domain that closes around the inhibitors. pdbj.org

In Silico Molecular Docking and Dynamics Simulations of Ligand Binding

In the absence of co-crystal structures, computational methods like molecular docking and molecular dynamics (MD) simulations are employed to investigate the binding of substrates and inhibitors to 15-PGDH. mdpi.comnih.gov These studies have provided valuable insights into the interactions between 15-PGDH and ligands like PGE2 and various inhibitors. mdpi.comepa.govresearchgate.net

Molecular docking simulations have been used to predict the binding modes of inhibitors within the active site of 15-PGDH (PDB code: 2GDZ). niscpr.res.inniscpr.res.in These simulations suggest that inhibitors can interact with key catalytic residues such as Ser138 and Tyr151. mdpi.complos.org For example, docking studies with the inhibitor SW033291 revealed that its butyl side chain has crucial binding interactions similar to those of the C15-OH and the alkyl chain of PGE2. mdpi.comnih.gov

Molecular dynamics simulations, often performed for nanosecond timescales, help to understand the dynamic behavior of the enzyme-ligand complex and the stability of the binding interactions. mdpi.comresearchgate.netnih.gov These simulations have predicted that residues like Ser138, Tyr151, and Gln148 play a key role in orienting and stabilizing inhibitors in the binding site. mdpi.comepa.gov

Table 3: Key Residues in 15-PGDH Involved in Ligand Binding

| Residue | Role in Binding | Source |

| Ser138 | Catalytic residue, forms hydrogen bonds with substrates and inhibitors. | mdpi.comepa.govplos.org |

| Tyr151 | Catalytic residue, involved in hydrogen bonding and deprotonation of the substrate. | mdpi.comepa.govplos.org |

| Lys155 | Catalytic residue. | epa.gov |

| Gln148 | Affects catalytic activity and helps orient and stabilize inhibitors. | mdpi.comepa.govnih.gov |

| Phe185 | Forms part of an elongated tunnel to the protein exterior; acts as a hinge for the "lid" domain. | pdbj.orgplos.org |

| Tyr217 | Acts as a hinge for the "lid" domain. | pdbj.org |

High-Throughput Screening for Enzyme Modulators

High-throughput screening (HTS) is a critical methodology for discovering novel modulators of 15-PGDH. rcsb.orgplos.org Both biochemical and cell-based assays have been adapted to HTS formats to screen large compound libraries. nih.govresearchgate.netnih.gov

A quantitative high-throughput screen (qHTS) was successfully used to test over 160,000 compounds, identifying potent noncompetitive and competitive inhibitors with nanomolar affinity. rcsb.orgplos.org This screen utilized a fluorescence-based assay that monitored the conversion of NAD+ to the fluorescent NADH in a 1536-well format. plos.orgplos.orgresearchgate.net The assay proved to be robust, with a high average Z' factor of 0.86, indicating its suitability for HTS. plos.orgresearchgate.net

Cell-based assays have also been employed for HTS. For instance, a screen of 230,000 synthetic compounds was conducted using a cell-based assay designed to identify compounds that could alter the stability or amount of 15-PGDH. nih.gov Furthermore, some screening efforts have utilized coupled enzyme assays, where the product of one reaction becomes the substrate for the next, ultimately leading to a detectable signal. researchgate.net The development of competition binding assays in a scintillation proximity assay (SPA) format has also proven effective for HTS, especially when the enzyme substrate is unstable. nih.gov

Pharmacological Modulation As Research Probes

Characterization of 15-PGDH Inhibitors (e.g., SW033291, MF-300)

A significant breakthrough in understanding the role of 15-PGDH came with the development of potent and selective small molecule inhibitors. These compounds have become indispensable tools for studying the consequences of elevated prostaglandin (B15479496) levels in various biological systems.

SW033291 is a well-characterized, high-affinity inhibitor of 15-PGDH. Kinetic analyses have demonstrated that SW033291 acts as a non-competitive inhibitor with respect to PGE2. It is a tight-binding inhibitor with a very low inhibitor dissociation constant (Ki) of approximately 0.1 nM, indicating a very strong binding affinity for the enzyme. biospace.commedchemexpress.comnih.gov The concentration required to inhibit 50% of the enzyme activity in vitro (IC50) is approximately 1.5 nM when using 6 nM of the 15-PGDH enzyme. medchemexpress.com

MF-300 is another potent, orally bioavailable small molecule inhibitor of 15-PGDH. It functions by reversibly binding to the Prostaglandin E2 (PGE2) binding site of the enzyme, suggesting a competitive mechanism of inhibition. nih.gov It exhibits an IC50 of 1.6 nM. nih.gov

A third compound, ML148 (also known as compound 13), has been identified as a potent inhibitor with an IC50 of 19 nM and 56 nM in different assays. nih.gov

| Compound | Inhibitory Mechanism | Affinity Constant (Ki) | IC50 |

| SW033291 | Non-competitive | ~0.1 nM | 1.5 nM |

| MF-300 | Competitive (reversible) | Not explicitly stated | 1.6 nM |

| ML148 | Not explicitly stated | Not explicitly stated | 19 nM / 56 nM |

Cryo-electron microscopy studies have revealed that small molecule inhibitors like SW033291 bind to 15-PGDH and induce a conformational change, where a dynamic "lid" domain closes over the inhibitor. This induced-fit mechanism, stabilized by key residues such as F185 and Y217, is believed to be fundamental to the high binding affinities of these inhibitors. patsnap.comoup.com

The selectivity of 15-PGDH inhibitors is critical for their use as specific research probes. SW033291 has demonstrated high selectivity for 15-PGDH with no detectable effects on other related short-chain dehydrogenases. Similarly, extensive selectivity profiling of other inhibitor chemotypes against a wide range of targets, including other human dehydrogenases/reductases, has shown low cross-reactivity, confirming their specificity for 15-PGDH. nih.gov This high selectivity ensures that the observed biological effects are indeed due to the inhibition of 15-PGDH and the subsequent increase in prostaglandin levels.

Application of 15-PGDH Inhibitors in Preclinical Models to Elevate PGI2 (and related PGE2) Levels and Study Downstream Effects

The administration of 15-PGDH inhibitors in preclinical animal models has been instrumental in elucidating the therapeutic potential of elevating prostaglandin levels. The small molecule SW033291 has been shown to effectively increase PGE2 levels in various tissues, including bone marrow, colon, lung, and liver. This elevation of endogenous prostaglandins (B1171923) has been demonstrated to promote tissue regeneration and repair in a variety of injury models.

Hematopoietic Recovery: In mouse models of bone marrow transplantation, treatment with SW033291 accelerated hematopoietic recovery. The inhibitor increased the numbers of hematopoietic stem and progenitor cells and enhanced the expression of hematopoietic cytokines like CXCL12 and SCF in the bone marrow. medchemexpress.com

Gastrointestinal Injury: In a mouse model of dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis, both SW033291 treatment and genetic knockout of 15-PGDH resulted in marked resistance to colitis, with fewer and smaller colonic ulcers and reduced mucosal inflammation.

Liver Regeneration: Following partial hepatectomy in mice, both pharmacological inhibition with SW033291 and genetic deletion of 15-PGDH led to a significantly increased rate and extent of liver regeneration.

Muscle Weakness: The inhibitor MF-300 has been shown to restore muscle quality and strength in aged mice. nih.gov Oral administration of MF-300 for 12 weeks significantly increased both absolute and specific force of isometric plantar flexion in aged animals. nih.gov

| Preclinical Model | 15-PGDH Inhibitor Used | Key Downstream Effects |

| Bone Marrow Transplantation | SW033291 | Accelerated hematopoietic recovery, increased hematopoietic stem and progenitor cells. |

| DSS-Induced Colitis | SW033291 | Reduced colonic ulcers and mucosal inflammation. |

| Partial Hepatectomy | SW033291 | Increased rate and extent of liver regeneration. |

| Age-Induced Muscle Weakness | MF-300 | Improved muscle quality and strength. |

| Wound Healing | TD88 | Enhanced re-epithelialization and reduced scarring markers. patsnap.com |

Use of 15-PGDH Enhancers/Activators in Research Contexts

While the majority of research has focused on the inhibition of 15-PGDH to raise prostaglandin levels, there is some evidence for the experimental use of substances that can increase the expression or activity of this enzyme. The induction of 15-PGDH can be a valuable tool to study the effects of decreased prostaglandin levels.

One such agent is hyaluronidase (B3051955) . In studies using the A549 human lung adenocarcinoma cell line, treatment with hyaluronidase was found to induce the expression of 15-PGDH in a dose-dependent manner. This induction of 15-PGDH and the subsequent degradation of PGE2 is thought to contribute to the suppression of tumor growth and metastasis.

Genetic Knockout and Overexpression Models for Investigating 15-PGDH Function

The development of genetic models has been pivotal in validating the findings from pharmacological studies and further dissecting the in vivo roles of 15-PGDH.

15-PGDH Knockout Models: Mice with a targeted deletion of the 15-PGDH gene (knockout mice) have provided a clean model to study the chronic effects of elevated prostaglandin levels. These mice exhibit a consistent twofold increase in PGE2 levels across various tissues, including the colon, lung, liver, and bone marrow. Consistent with the effects of 15-PGDH inhibitors, these knockout mice show enhanced tissue regeneration in models of colitis and liver injury. Furthermore, 15-PGDH knockout mice demonstrated a marked increase in colon tumor development in the Min (multiple intestinal neoplasia) mouse model, highlighting the role of 15-PGDH as a tumor suppressor.

15-PGDH Overexpression Models: Conversely, the ectopic overexpression of 15-PGDH in cancer cell lines with low endogenous expression has been shown to reduce their tumorigenicity. In A549 lung cancer cells, overexpressing catalytically active 15-PGDH, but not an inactive mutant, significantly reduced tumor growth in nude mice. This effect was associated with an induction of apoptosis and a decrease in the expression of the pro-adhesive and invasive marker CD44. These overexpression studies support the role of 15-PGDH as a tumor suppressor by demonstrating that increasing its activity can inhibit cancer progression.

Q & A

Q. How should researchers prioritize hypotheses when investigating novel signaling mechanisms of 15-dehydro-prostaglandin I₂?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to hypothesis selection. Use bioinformatics tools (e.g., STRING database) to map potential protein interactions and prioritize targets with high connectivity to known pathways .

Ethical & Reporting Standards

Q. What ethical considerations apply when using animal models to study 15-dehydro-prostaglandin I₂’s therapeutic potential?

- Methodological Answer : Adhere to ARRIVE guidelines for experimental design and reporting. Justify sample sizes via power analysis to minimize animal use. Include sham-operated controls in surgical models (e.g., ischemia-reperfusion injury) and monitor pain/distress using validated scoring systems .

Q. How should researchers address data availability and transparency in prostaglandin studies?

- Methodological Answer : Deposit raw mass spectrometry data in public repositories (e.g., MetaboLights). Share analytical workflows via platforms like Galaxy or KNIME. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata annotation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.